4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylpiperidine, which can be achieved through a series of reactions involving the fluorination of phenylpiperidine.
Methylation: The methylation of the piperidine ring is carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorobenzoic acid
Uniqueness
4-(4-Fluorophenyl)-1-methylpiperidine-4-carboxylic acid is unique due to its combination of a fluorophenyl group and a piperidine ring with a carboxylic acid group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c1-15-8-6-13(7-9-15,12(16)17)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,16,17) |
InChI Key |
WJWGCIZHQKHWDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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